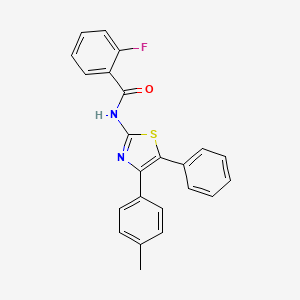

(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide

Description

The compound (Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide features a thiazole core substituted with a phenyl group at position 5 and a p-tolyl group at position 2. The Z-configuration of the benzamide moiety is critical for its stereoelectronic properties.

Properties

IUPAC Name |

2-fluoro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2OS/c1-15-11-13-16(14-12-15)20-21(17-7-3-2-4-8-17)28-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPGATGHZDMRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines. It may also have applications in the treatment of other diseases due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole Substituents

(a) (Z)-2-fluoro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (ZINC100909009)

- Structural Differences : Replaces the phenyl and p-tolyl groups with methoxy (4-position) and methyl (3,7-positions) groups on a benzo[d]thiazole ring.

- Methyl groups may sterically hinder interactions with biological targets .

(b) N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide ()

- Structural Differences: Replaces the benzamide with an acetamide group linked via a cyclopentylamino spacer.

- This derivative demonstrated monoamine oxidase (MAO) inhibitory activity, suggesting the thiazole-p-tolyl framework is compatible with enzyme binding .

Thiazole Derivatives with Alternative Core Modifications

(a) (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one ()

- Structural Differences: Features a thiazol-4-one core instead of thiazol-2(3H)-ylidene, with benzylidene and phenylamino substituents.

- Implications : The 4-one group introduces a ketone, increasing polarity and hydrogen-bonding capacity. These compounds are synthesized via acetic acid-mediated condensations, differing from the target compound’s likely pathway .

(b) Thiazole-Quinolinium Derivatives ()

- Structural Differences: Combines a thiazole with a quinolinium cation, incorporating morpholinopropyl or pyrrolidinyl chains.

- Implications: The cationic quinolinium moiety enhances water solubility, while the alkylamino chains may facilitate interactions with bacterial membranes. These derivatives showed antibacterial activity, highlighting the versatility of thiazole scaffolds in drug design .

Functional Group Variations in Benzamide Analogues

(a) N-(3-Ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide ()

- Structural Differences : Substitutes the p-tolyl group with a 4-fluorobenzo[d]thiazole and introduces a sulfonyl group.

- Implications : The sulfonyl group enhances electronegativity and may improve metabolic stability. The ethyl group at position 3 could alter pharmacokinetics by reducing hepatic clearance .

(b) Thiadiazol-2-ylidene Benzamide Derivatives ()

- Example : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a).

- Structural Differences : Replaces thiazole with a thiadiazole ring fused to a pyridine moiety.

- These compounds exhibit high melting points (~290°C), suggesting strong crystalline packing forces compared to the target compound .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine and sulfonyl groups enhance electron-withdrawing properties, influencing reactivity and target binding .

- Solubility : Methoxy and cationic groups improve aqueous solubility, whereas phenyl/p-tolyl groups favor lipid membrane interactions .

- Biological Activity: Thiazole-p-tolyl frameworks show promise in MAO inhibition, while quinolinium hybrids excel in antibacterial applications .

Biological Activity

The compound (Z)-2-fluoro-N-(5-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of fluorine and the phenyl groups enhances its pharmacological profile. The thiazole moiety is significant in drug discovery, often associated with antimicrobial, anti-inflammatory, and anticancer properties.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A review of literature indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor angiogenesis .

- Case Study : A derivative with a similar structure showed an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer activity .

2. Antimicrobial Activity

The compound's thiazole structure also suggests potential antimicrobial properties:

- Antibacterial and antifungal studies have shown that thiazole derivatives exhibit activity against common pathogens such as E. coli and S. aureus. The presence of electron-withdrawing groups like fluorine may enhance this activity .

- Table 1 summarizes the antimicrobial efficacy of related thiazole compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | A. niger | 20 µg/mL |

3. Anti-inflammatory Activity

Thiazole derivatives have shown promise in reducing inflammation:

- Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles often act as inhibitors of enzymes involved in tumor progression and inflammation.

- Interaction with Cellular Targets : These compounds may interact with cellular receptors or pathways that regulate apoptosis and cell proliferation.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity:

- Modifications at the phenyl or thiazole rings have been explored to improve potency and selectivity against specific targets.

- Future research should aim at elucidating the precise molecular mechanisms through which these compounds exert their effects, potentially leading to novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.